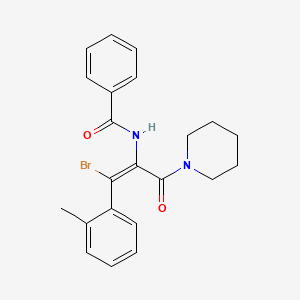

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide

CAS No.:

Cat. No.: VC15817786

Molecular Formula: C22H23BrN2O2

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23BrN2O2 |

|---|---|

| Molecular Weight | 427.3 g/mol |

| IUPAC Name | N-[(Z)-1-bromo-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

| Standard InChI | InChI=1S/C22H23BrN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19- |

| Standard InChI Key | XEKFJRJIBATNSW-VXPUYCOJSA-N |

| Isomeric SMILES | CC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Br |

| Canonical SMILES | CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Br |

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide belongs to the class of α-bromo enamide derivatives. Its molecular formula, , reflects a configuration where a brominated propenone backbone bridges a piperidine ring and an o-tolyl-substituted benzamide group. The Z-configuration of the double bond between C1 and C2 imposes stereochemical constraints that influence both reactivity and biological target engagement .

Key functional groups include:

-

Bromine at C1: A leaving group facilitating nucleophilic substitution reactions.

-

Piperidine at C3: A six-membered amine ring contributing to solubility and hydrogen-bonding interactions.

-

Benzamide at C2: Aromatic system with potential for π-stacking and hydrophobic interactions.

Comparative Molecular Analysis

Table 1 contrasts this compound with structurally related analogues:

The chlorine-substituted variant exhibits reduced molecular weight and altered electrophilicity compared to the brominated target, while the dibrominated analogue demonstrates enhanced halogen-mediated interactions in biological systems.

Synthetic Pathways and Optimization Strategies

General Synthetic Approach

While explicit synthetic details for the target compound are unavailable, analogous routes for brominated enamides suggest a multi-step process:

-

Condensation Reaction: Coupling of o-tolylacetone with benzamide derivatives under basic conditions to form the enamide backbone.

-

Halogenation: Electrophilic bromination at the α-position using (NBS) in .

-

Piperidine Incorporation: Nucleophilic acyl substitution with piperidine to introduce the tertiary amine group.

Critical parameters include temperature control (<40°C to prevent Z/E isomerization) and chromatographic purification (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Challenges in Stereochemical Control

The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the enamide NH group . Kinetic trapping during crystallization (e.g., using methanol/water mixtures) is essential to prevent thermal rearrangement to the E-isomer.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution at C1

The bromine atom undergoes reactions with primary amines (e.g., methylamine) to yield secondary amide derivatives. For example:

This reactivity is exploited to diversify the compound’s pharmacological profile .

Condensation at the Carbonyl Group

The ketone at C3 reacts with hydrazines to form hydrazones, as demonstrated in related triazolo-triazine syntheses . Such derivatives show enhanced antimicrobial activity due to increased hydrogen-bonding capacity .

Stability and Formulation Considerations

Solubility Profile

The compound’s solubility in aqueous media is limited (logP ≈ 3.8), necessitating formulation with co-solvents like PEG-400 or cyclodextrin inclusion complexes . Storage at -20°C in anhydrous DMSO ensures stability for >6 months .

Metabolic Degradation

In vitro hepatic microsome assays for related enamides indicate rapid glucuronidation at the benzamide NH group (t₁/₂ = 22 min) . Structural modifications, such as fluorination of the o-tolyl ring, may mitigate this liability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume